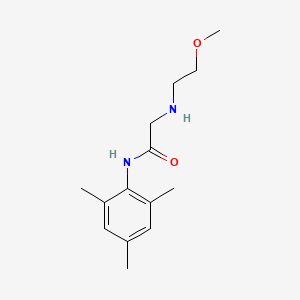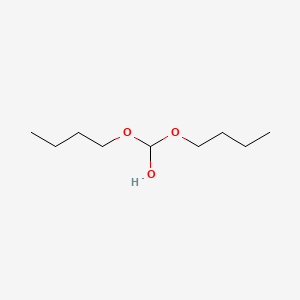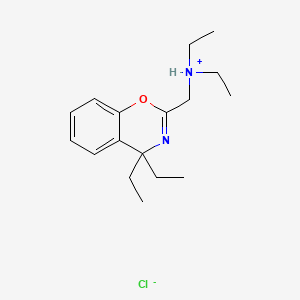
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with aroyl isothiocyanates to form thiourea derivatives, which then undergo a thiazine ring closure to yield the desired benzoxazine compound . Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity . This mechanism is particularly relevant in its role as an enzyme inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen in the benzoxazine ring and exhibit similar biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: Known for their potency as acyl-enzyme inhibitors.
Uniqueness
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both amine and benzoxazine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55709-93-8 |
|---|---|
Formule moléculaire |
C17H27ClN2O |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
(4,4-diethyl-1,3-benzoxazin-2-yl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-5-17(6-2)14-11-9-10-12-15(14)20-16(18-17)13-19(7-3)8-4;/h9-12H,5-8,13H2,1-4H3;1H |
Clé InChI |
CDXVQAGFMZHBOE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2OC(=N1)C[NH+](CC)CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


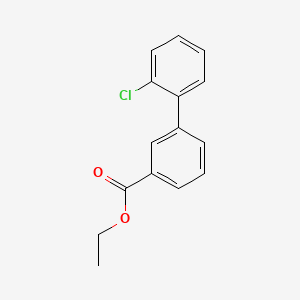
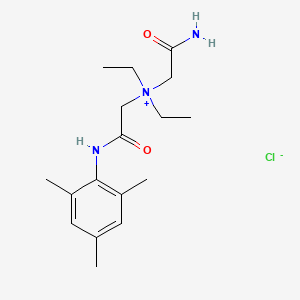
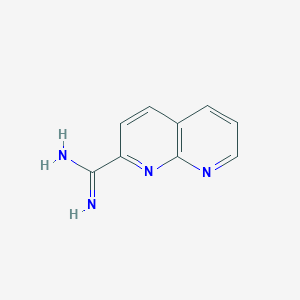
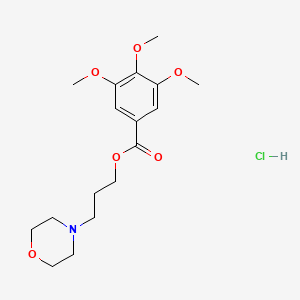

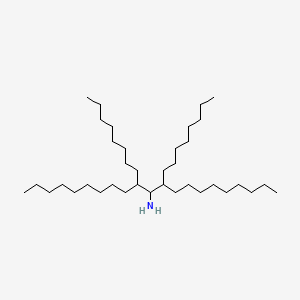
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)


